

SCPA R Package Installation Troubleshooting Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Scpa*

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This technical support guide provides troubleshooting steps and answers to frequently asked questions regarding installation errors of the **SCPA** R package. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Question: I am encountering an error while trying to install the **SCPA** R package from GitHub. The error message mentions that some dependencies are not available. How can I resolve this?

Answer:

Installation errors for the **SCPA** package, particularly when installing from GitHub, are commonly due to missing dependencies that need to be manually installed from CRAN and Bioconductor.^{[1][2]} The **SCPA** package relies on several other packages that must be present in your R environment before **SCPA** can be successfully installed.

A typical error message might look like this: ERROR: dependencies 'clustermole', 'ComplexHeatmap', 'multicross', 'SummarizedExperiment' are not available for package '**SCPA**'^[2]

To resolve this, you will need to install these dependencies manually. The BiocManager package is required to install packages from Bioconductor.

Troubleshooting Guide: Missing Dependencies

This guide provides a step-by-step protocol to resolve installation errors caused by missing dependencies for the **SCPA** R package.

Experimental Protocols

Methodology for Installing Missing Dependencies:

- **Install BiocManager:** If you do not have BiocManager installed, open your R console and run the following command:
- **Install Dependencies from Bioconductor and CRAN:** The following script will install the common dependencies required for the **SCPA** package. Some of these packages are from Bioconductor, while others are available on CRAN.[\[2\]](#)
- **Install **SCPA**:** Once all the dependencies have been successfully installed, you can proceed with installing the **SCPA** package from GitHub using the devtools package.[\[1\]](#)[\[3\]](#)

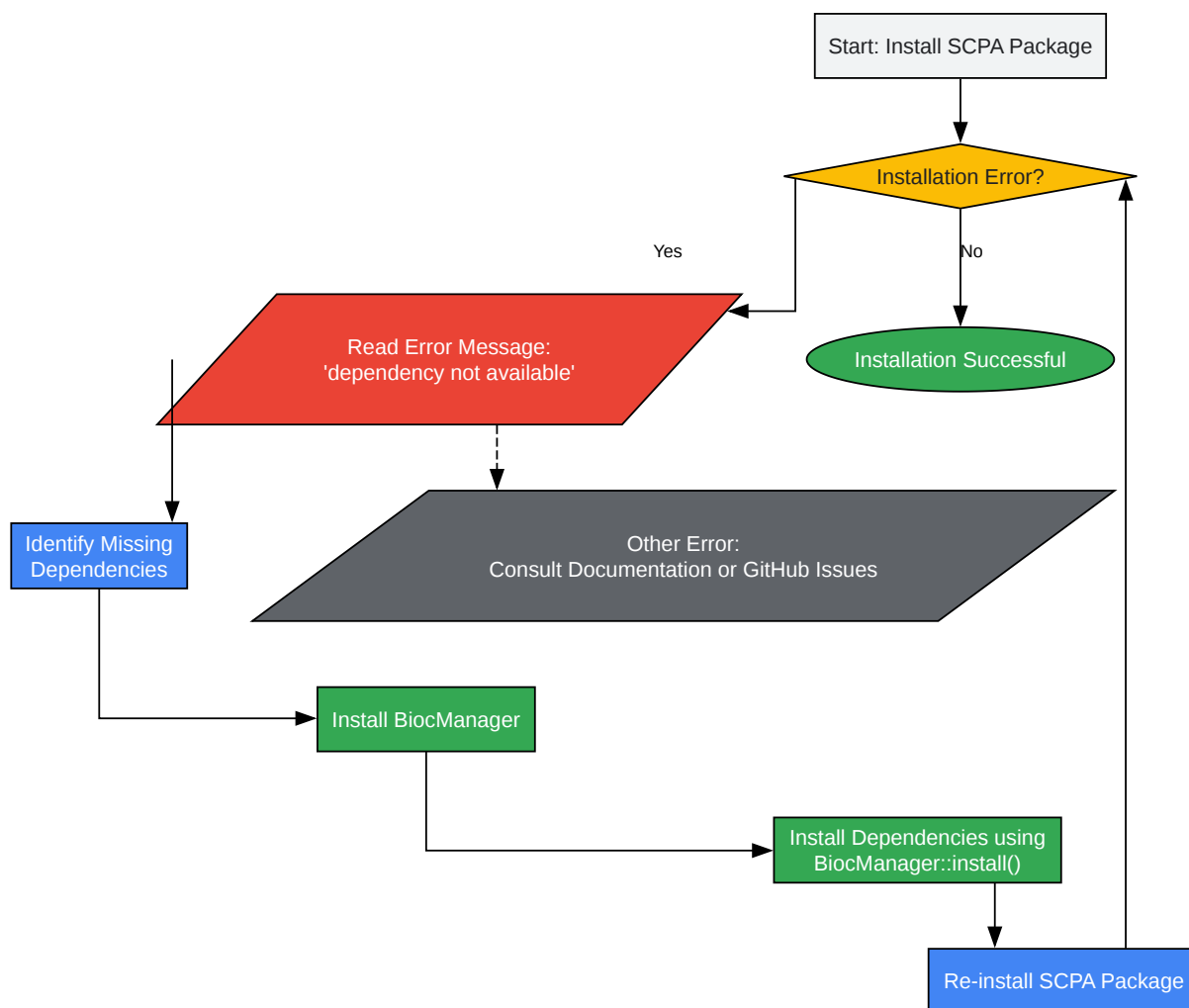
Data Presentation

Table 1: Common **SCPA** Dependencies and their Source

Dependency	Repository	Installation Command
clustermole	Bioconductor	BiocManager::install("clustermole")
ComplexHeatmap	Bioconductor	BiocManager::install("ComplexHeatmap")
SummarizedExperiment	Bioconductor	BiocManager::install("SummarizedExperiment")
singscore	Bioconductor	BiocManager::install("singscore")
GSVA	Bioconductor	BiocManager::install("GSVA")
GSEABase	Bioconductor	BiocManager::install("GSEABase")
multicross	CRAN	install.packages("multicross")
Hmisc	CRAN	install.packages("Hmisc")
checkmate	CRAN	install.packages("checkmate")
htmlTable	CRAN	install.packages("htmlTable")
nbpMatching	CRAN	install.packages("nbpMatching")

Mandatory Visualization

The following diagram illustrates the troubleshooting workflow for the **SCPA** R package installation error due to missing dependencies.



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References

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- 2. can't install SCPA package · Issue #54 · jackbibby1/SCPA · GitHub [github.com]
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- To cite this document: BenchChem. [SCPA R Package Installation Troubleshooting Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8117685#scpa-r-package-installation-error]

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